1-Bromo-5-chloronaphthalene
Overview
Description
1-Bromo-5-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloronaphthalene can be synthesized through a halogenation reaction of naphthalene. The process involves the selective bromination and chlorination of naphthalene under controlled conditions. Typically, naphthalene is treated with bromine and chlorine in the presence of a catalyst to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where naphthalene is subjected to bromination and chlorination. The reaction conditions, such as temperature, pressure, and the concentration of halogenating agents, are carefully controlled to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthalenes with different substitution patterns.
Common Reagents and Conditions:
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of 1-cyano-5-chloronaphthalene.
Oxidation: Formation of 1,4-naphthoquinone derivatives.
Reduction: Formation of 1,5-dihalonaphthalenes
Scientific Research Applications
1-Bromo-5-chloronaphthalene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloronaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions. The exact molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the chlorine atom. It is used in similar applications but has different reactivity due to the absence of chlorine.
1-Chloronaphthalene: Similar in structure but lacks the bromine atom. It is used as a solvent and in the synthesis of other organic compounds.
1-Bromo-8-chloronaphthalene: Another isomer with different substitution pattern, used in the synthesis of quinazoline compounds and biological inhibitors
Uniqueness: 1-Bromo-5-chloronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where both bromine and chlorine functionalities are required.
Properties
IUPAC Name |
1-bromo-5-chloronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFSLRKLODSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305672 | |
Record name | 1-bromo-5-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-65-1 | |
Record name | 77332-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-5-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-5-chloro-naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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